N-(sec-butyl)-3,5-dinitrobenzamide
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Overview
Description
N-(sec-butyl)-3,5-dinitrobenzamide: is an organic compound characterized by the presence of a secondary butyl group attached to a benzamide structure, which is further substituted with two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the sec-butyl group. One common method includes:
Nitration: The benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Alkylation: The nitrated benzamide is then subjected to alkylation using sec-butyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(sec-butyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: N-(sec-butyl)-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(sec-butyl)-3,5-dinitrobenzoic acid.
Scientific Research Applications
N-(sec-butyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
N-(tert-butyl)-3,5-dinitrobenzamide: Similar structure but with a tertiary butyl group instead of a secondary butyl group.
N-(sec-butyl)-2,4-dinitrobenzamide: Similar structure but with nitro groups at the 2 and 4 positions instead of 3 and 5.
Uniqueness: N-(sec-butyl)-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups and the presence of a secondary butyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-butan-2-yl-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-3-7(2)12-11(15)8-4-9(13(16)17)6-10(5-8)14(18)19/h4-7H,3H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRELATEYDEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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